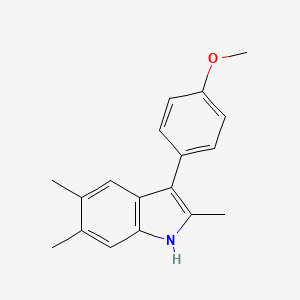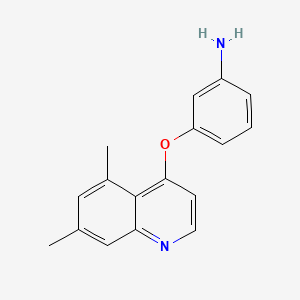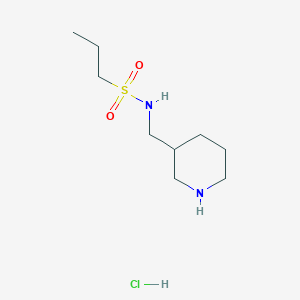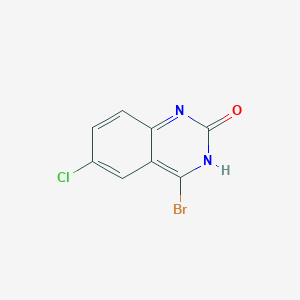
1-(4-tert-Butylphenyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(tert-Butyl)phenyl)isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of a tert-butyl group attached to the phenyl ring makes this compound unique and potentially useful in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(tert-Butyl)phenyl)isoquinoline can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of 1-(4-(tert-Butyl)phenyl)isoquinoline may involve large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(tert-Butyl)phenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at the 1- and 3-positions, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
1-(4-(tert-Butyl)phenyl)isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-(tert-Butyl)phenyl)isoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, in antimalarial research, isoquinoline derivatives are known to inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways . In electronic applications, the compound’s unique electronic properties contribute to its effectiveness in devices like OLEDs .
Comparison with Similar Compounds
1-(4-(tert-Butyl)phenyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
1-Phenylisoquinoline: Lacks the tert-butyl group, resulting in different chemical and physical properties.
1-(4-Methylphenyl)isoquinoline: Contains a methyl group instead of a tert-butyl group, leading to variations in reactivity and applications.
1-(4-Fluorophenyl)isoquinoline: The presence of a fluorine atom imparts different electronic properties and potential biological activities.
The uniqueness of 1-(4-(tert-Butyl)phenyl)isoquinoline lies in the presence of the tert-butyl group, which influences its steric and electronic properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
525598-48-5 |
|---|---|
Molecular Formula |
C19H19N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)isoquinoline |
InChI |
InChI=1S/C19H19N/c1-19(2,3)16-10-8-15(9-11-16)18-17-7-5-4-6-14(17)12-13-20-18/h4-13H,1-3H3 |
InChI Key |
XJQOMQRTOSFGFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


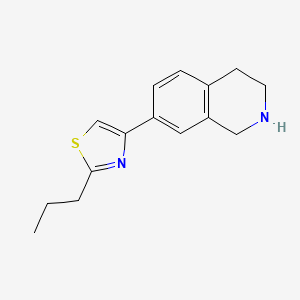

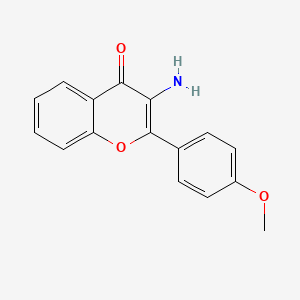
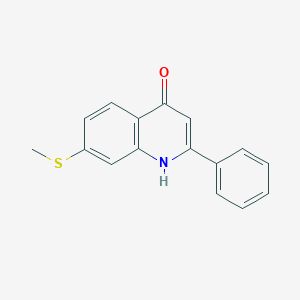

![2-Phenylpyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11855985.png)
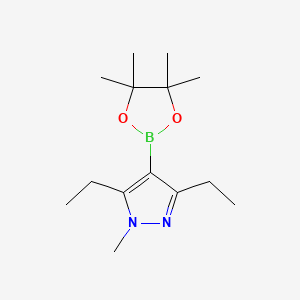
![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855998.png)

